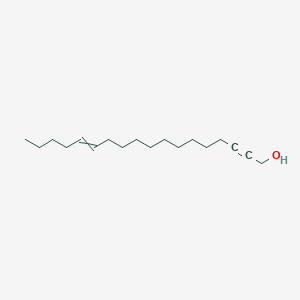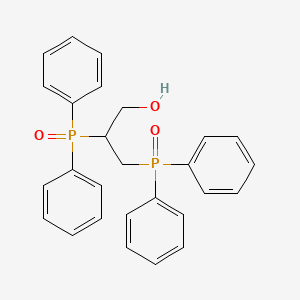
1-Propanol, 2,3-bis(diphenylphosphinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 2,3-bis(diphenylphosphinyl)- is an organic compound with the molecular formula C27H26O3P2. This compound is characterized by the presence of two diphenylphosphinyl groups attached to a 1-propanol backbone. It contains a total of 61 bonds, including 35 non-hydrogen bonds, 26 multiple bonds, 8 rotatable bonds, 2 double bonds, 24 aromatic bonds, 4 six-membered rings, 1 hydroxyl group, 1 primary alcohol, and 2 phosphorane groups .
Métodos De Preparación
The synthesis of 1-Propanol, 2,3-bis(diphenylphosphinyl)- typically involves the reaction of 1-propanol with diphenylphosphine oxide under specific conditions. The reaction conditions often include the use of a catalyst and a controlled environment to ensure the proper formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Análisis De Reacciones Químicas
1-Propanol, 2,3-bis(diphenylphosphinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxides back to phosphines.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-Propanol, 2,3-bis(diphenylphosphinyl)- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action of 1-Propanol, 2,3-bis(diphenylphosphinyl)- involves its interaction with molecular targets through its phosphine and hydroxyl groups. These interactions can lead to the formation of coordination complexes and influence various biochemical pathways. The compound’s effects are mediated by its ability to form stable complexes with metal ions and other molecules .
Comparación Con Compuestos Similares
1-Propanol, 2,3-bis(diphenylphosphinyl)- can be compared with other similar compounds such as:
1,3-Bis(diphenylphosphino)propane: This compound also contains diphenylphosphine groups but differs in its backbone structure.
1,3-Bis(allyloxy)-2-propanol: This compound has allyloxy groups instead of diphenylphosphinyl groups.
1,3-Bis(diphenylphosphino)propane dichloronickel(II): This is a coordination complex involving diphenylphosphino groups and nickel
The uniqueness of 1-Propanol, 2,3-bis(diphenylphosphinyl)- lies in its specific structure and the presence of both phosphine and hydroxyl groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
113882-67-0 |
|---|---|
Fórmula molecular |
C27H26O3P2 |
Peso molecular |
460.4 g/mol |
Nombre IUPAC |
2,3-bis(diphenylphosphoryl)propan-1-ol |
InChI |
InChI=1S/C27H26O3P2/c28-21-27(32(30,25-17-9-3-10-18-25)26-19-11-4-12-20-26)22-31(29,23-13-5-1-6-14-23)24-15-7-2-8-16-24/h1-20,27-28H,21-22H2 |
Clave InChI |
STMQJBRDKDXHAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(CC(CO)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


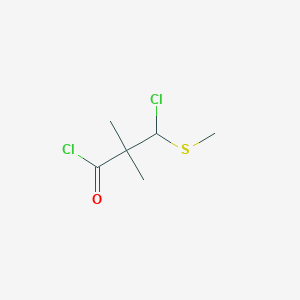
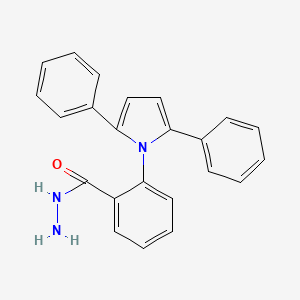
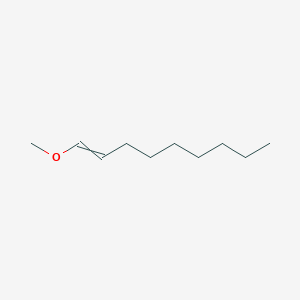
![2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14302990.png)
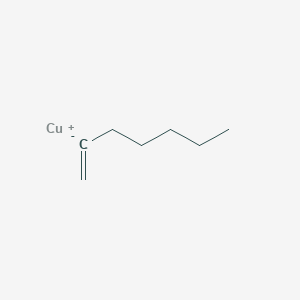
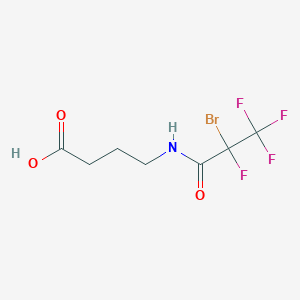
![2,2'-[1,2-Phenylenebis(methylene)]dipyridine](/img/structure/B14302996.png)
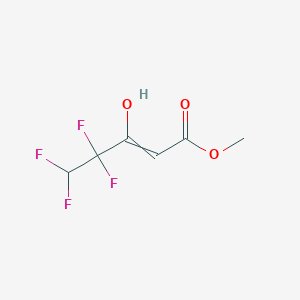
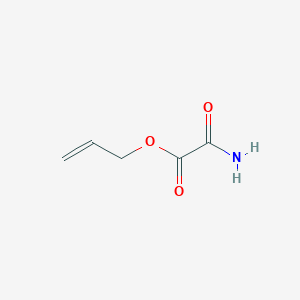
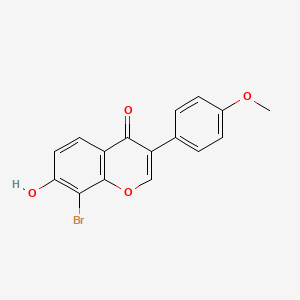
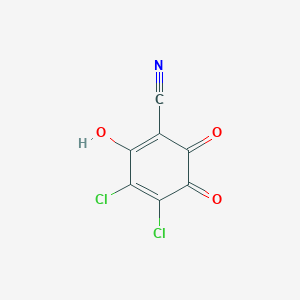
![2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate](/img/structure/B14303012.png)
![2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene](/img/structure/B14303016.png)
